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Compound of Interest

Compound Name: Ethyl 2-cyano-3-oxobutanoate

Cat. No.: B1194592

An In-depth Technical Guide to Ethyl 2-cyano-3-
oxobutanoate

This technical guide provides a comprehensive overview of the molecular structure, chemical
formula, and key properties of ethyl 2-cyano-3-oxobutanoate. It is intended for researchers,
scientists, and professionals in the field of drug development and organic synthesis. This
document details the compound's physicochemical characteristics, spectroscopic data, and
includes a detailed experimental protocol for its synthesis.

Molecular Structure and Chemical Formula

Ethyl 2-cyano-3-oxobutanoate, a versatile intermediate in organic synthesis, possesses the
chemical formula C7HsNOs3.[1] Its structure features a butyrate backbone substituted with a
cyano group at the a-position and a ketone at the (-position.

IUPAC Name: ethyl 2-cyano-3-oxobutanoate[2]

Synonyms: 2-cyano-3-oxobutanoic acid ethyl ester, 2-cyanoacetoacetic acid ethyl ester, Ethyl
a-cyanoacetoacetate.[1]

CAS Number: 634-55-9[2]

Below is a two-dimensional representation of the molecular structure of ethyl 2-cyano-3-
oxobutanoate.
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Caption: 2D structure of ethyl 2-cyano-3-oxobutanoate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-cyano-3-oxobutanoate is
presented in the table below. Note that some values are predicted based on computational

models.
Property Value Source
Molecular Weight 155.15 g/mol [2]
Density 1.12 g/cm3 [1]
Boiling Point 115 °C @ 2 Torr [1]
Flash Point 91.2°C [1]
Refractive Index 1.435 [1]
Water Solubility Not miscible or difficult to mix [1]
pKa ~3.0 [3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of ethyl 2-
cyano-3-oxobutanoate. While a complete experimental spectrum for this specific molecule is
not readily available in the public domain, data from the closely related compound, diethyl 2-
cyano-3-oxosuccinate, provides valuable insights into the expected spectral features.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl
group (a triplet and a quartet), a singlet for the a-proton, and a singlet for the methyl protons
of the acetyl group. Due to keto-enol tautomerism, signals corresponding to the enol form
may also be present.[3]

e 13C NMR: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of
the ester and ketone groups, the cyano carbon, the a-carbon, and the carbons of the ethyl
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and methyl groups. For the related diethyl 2-cyano-3-oxosuccinate, the enol form is
predominant in solution, showing characteristic shifts for the enolic carbon and the carbons
of the two ethyl groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 2-cyano-3-oxobutanoate is expected to show strong absorption
bands characteristic of its functional groups. For the analogous diethyl 2-cyano-3-oxosuccinate,
the following peaks are observed:

e C=N stretch: A strong, sharp absorption around 2227 cm~1.[3]

e C=0 stretch: Multiple strong absorption bands between 1610 and 1742 cm~* corresponding
to the ketone and ester carbonyl groups. The presence of multiple peaks in this region can
be attributed to the keto-enol tautomerism and potential conjugation effects.[3]

e O-H stretch (enol form): A broad absorption band in the region of 2500-3300 cm~1.[3]

Mass Spectrometry (MS)

The mass spectrum of ethyl 2-cyano-3-oxobutanoate would show a molecular ion peak
corresponding to its molecular weight (155.15 g/mol ). Common fragmentation patterns for
esters include the loss of the alkoxy group (-OCzHs) and the acyl group.

Experimental Protocol: Synthesis of Ethyl 2-cyano-
3-oxobutanoate

A common method for the synthesis of related B-keto esters is the Claisen condensation.[3] A
specific procedure for a similar compound involves the reaction of 2,2,6-trimethyl-4H-1,3-
dioxan-4-one with 3-hydroxypropionitrile.

Materials:
e 2,2,6-Trimethyl-4H-1,3-dioxan-4-one
» 3-Hydroxypropionitrile

e 0-Xylene
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Procedure:

¢ In a round-bottom flask, combine 2,2,6-trimethyl-4H-1,3-dioxan-4-one and 3-
hydroxypropionitrile in equimolar amounts.

¢ Add o-xylene as a solvent.

o Heat the reaction mixture to 141 °C and maintain this temperature for 2 hours.
 After the reaction is complete, allow the mixture to cool to room temperature.
* Remove the solvent under reduced pressure to yield the crude product.

The following diagram illustrates the general workflow for this synthesis.
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Synthesis Workflow of a Cyano-substituted Butanoate

Combine Reactants:
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Caption: A generalized workflow for the synthesis process.
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Key Chemical Properties: Keto-Enol Tautomerism

A significant chemical property of ethyl 2-cyano-3-oxobutanoate is its existence as an
equilibrium mixture of keto and enol tautomers. The presence of two electron-withdrawing
groups (the cyano and ester groups) flanking the a-carbon stabilizes the enolate intermediate,
facilitating the tautomerization process. The enol form is further stabilized by the formation of
an intramolecular hydrogen bond and conjugation.[3]

The equilibrium between the keto and enol forms is a fundamental concept in the reactivity of

B-dicarbonyl compounds.

Keto-Enol Tautomerism of Ethyl 2-cyano-3-oxobutanoate

Keto Form
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OH | C | HsC-C=C(CN)- C(=0)OEt

Click to download full resolution via product page

Caption: The equilibrium between the keto and enol tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formula”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194592#ethyl-2-cyano-3-oxobutanoate-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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